molecular formula C6H7BrN2O B2634238 4-Bromo-3-methoxypyridin-2-amine CAS No. 1804876-78-5

4-Bromo-3-methoxypyridin-2-amine

Cat. No.: B2634238
CAS No.: 1804876-78-5
M. Wt: 203.039
InChI Key: GNIQIEYMMMXCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxypyridin-2-amine (CAS 1804876-78-5) is a high-value pyridine derivative serving as a versatile chemical building block in medicinal chemistry and antibacterial research . This compound is a key synthetic intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki reaction, which is widely used to create biaryl structures found in many active pharmaceutical ingredients . Researchers value its bromo and amino functional groups, which allow for selective functionalization and ring formation, making it instrumental in exploring novel therapeutic agents. Its application is highlighted in the development of pyrazine-carboxamide derivatives, which have shown promising in vitro antibacterial activity against clinically isolated extensively drug-resistant (XDR) S. Typhi , a significant public health threat . The compound is characterized by a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . It is supplied with a purity of ≥98% and requires storage at 2-8°C under an inert atmosphere and protection from light to maintain stability . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQIEYMMMXCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804876-78-5
Record name 4-bromo-3-methoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Bromo 3 Methoxypyridin 2 Amine and Analogues

Strategies for Regioselective Bromination of Pyridine (B92270) Systems

The introduction of a bromine atom at a specific position on the pyridine ring is a fundamental step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally challenging and often require harsh conditions. ambeed.comchemrxiv.org Therefore, specialized methods are employed to achieve the desired regioselectivity.

Directed Ortho Metalation (DoM) Approaches and Halogenation

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, including pyridine. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

Organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are commonly used strong bases for the deprotonation of aromatic C-H bonds. uwindsor.ca In the context of pyridine chemistry, the choice of the organolithium reagent and the presence of a directing group are crucial for achieving regioselectivity. The heteroatom of the DMG acts as a Lewis base, coordinating with the Lewis acidic lithium and directing the deprotonation to the ortho position. wikipedia.org For instance, a methoxy (B1213986) group can serve as a DMG, directing lithiation to the adjacent carbon. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile. wikipedia.org

The reactivity of organolithium reagents can be modulated by additives. For example, the combination of n-BuLi with lithium aminoalkoxides, such as LiDMAE (Me2N(CH2)2OLi), can form "superbases" that exhibit enhanced reactivity and selectivity. acs.org These mixed aggregates have been shown to effectively metalate pyridine derivatives. acs.org

Table 1: Common Organolithium Reagents and Their Characteristics
ReagentBasicityCommon Applications
n-Butyllithium (n-BuLi)StrongGeneral purpose lithiation
sec-Butyllithium (s-BuLi)StrongerUsed when n-BuLi is not reactive enough
tert-Butyllithium (t-BuLi)Very StrongFor less acidic protons
Lithium diisopropylamide (LDA)Strong, non-nucleophilicUseful for substrates with electrophilic sites

Once the pyridine ring is lithiated at the desired position, a variety of electrophilic bromine sources can be used to introduce the bromine atom. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. organic-chemistry.org It is a convenient and solid source of electrophilic bromine. organic-chemistry.org The reaction of the lithiated pyridine with NBS results in the formation of the corresponding bromopyridine.

Other sources of electrophilic bromine include elemental bromine (Br₂). However, its use can sometimes lead to side reactions and lower selectivity, making NBS a preferred choice in many cases. chemrxiv.org Recent studies have also explored the use of NBS in combination with catalytic amounts of acids, such as mandelic acid, to enhance the electrophilicity of the bromine atom, allowing for milder reaction conditions. nsf.gov

Halogen Exchange Reactions for Pyridine Derivatives

Halogen exchange reactions provide an alternative route to brominated pyridines. This method typically involves the conversion of a more reactive halogen, such as iodine, to a less reactive one, like bromine, or vice versa. For instance, a bromopyridine can be treated with an organolithium reagent to undergo a bromine-lithium exchange, followed by quenching with an electrophile. znaturforsch.com This approach is particularly useful when the starting halopyridine is readily available. The selective exchange of one halogen over another in di- or polyhalogenated pyridines can often be achieved by carefully controlling the reaction conditions, such as temperature and the choice of organolithium reagent. acs.org

Introduction of Methoxy Group in Pyridine Scaffolds

The installation of a methoxy group onto a pyridine ring is another key transformation in the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) of Halopyridines by Alkoxides

Nucleophilic aromatic substitution (SNAr) is a common method for introducing nucleophiles, such as methoxide, onto an aromatic ring. youtube.com In the case of pyridines, the electron-withdrawing nature of the ring nitrogen facilitates this reaction, particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comechemi.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (a halogen in this case), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is stabilized by delocalization, including onto the electronegative nitrogen atom when the attack is at the 2- or 4-position. echemi.comyoutube.com Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the substituted pyridine. youtube.com

Table 2: Reactivity of Halopyridines in SNAr with Sodium Methoxide
Position of HalogenReactivityReason for Reactivity
2- (ortho)HighStabilization of the Meisenheimer complex by the nitrogen atom. youtube.comyoutube.com
4- (para)HighStabilization of the Meisenheimer complex by the nitrogen atom. youtube.comyoutube.com
3- (meta)Low/UnreactiveLack of stabilization of the Meisenheimer complex by the nitrogen atom. youtube.com

Alternative Alkoxylation Methods

While direct methoxylation of a pre-functionalized pyridine ring is a common strategy, alternative methods for introducing the methoxy group can offer advantages in terms of regioselectivity and substrate scope. One such approach involves the use of N-vinyl or N-aryl amides as precursors. These can be activated with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine, followed by condensation with alkoxy acetylenes to yield substituted pyridines. acs.org This method provides a single-step, convergent route to highly functionalized pyridines with predictable regiochemistry. acs.org

Another versatile method involves the de novo synthesis of the pyridine ring, which allows for the introduction of various substituents at different positions. illinois.edu For instance, a three-component reaction involving an enyne, a nitrile, and an ammonia (B1221849) equivalent can lead to the formation of a trisubstituted pyridine. illinois.edu The specific substitution pattern is dictated by the choice of starting materials, offering a high degree of flexibility. illinois.edu

Synthesis of the 2-Amino Functionality

The introduction of an amino group at the 2-position of the pyridine ring is a key step in the synthesis of the target compound. This can be achieved through several methods, including the direct amination of a halogenated pyridine precursor or the reduction of a nitro or cyano group.

Direct amination of a 2-halopyridine is a widely used method. The reactivity of the halogen towards nucleophilic aromatic substitution (SNAr) is influenced by the nature of the halogen and the presence of other substituents on the ring. researchgate.net Generally, 2-fluoropyridines are more reactive than 2-chloropyridines in SNAr reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. acs.orgnih.govnih.gov These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to couple an aryl halide with an amine. acs.orgchemsrc.com The use of ammonium (B1175870) salts as an alternative to gaseous ammonia has been reported for the palladium-catalyzed amination of aryl chlorides and bromides, offering a more convenient and milder approach. acs.orgnih.gov This method has been successfully applied to the amination of bromopyridines. acs.org The choice of ligand is crucial for the efficiency of the reaction, with bulky biarylphosphine ligands showing good performance in the amination of heterocyclic bromides. mit.edu

Table 1: Examples of Palladium-Catalyzed Amination of Halogenated Pyridines

HalopyridineAmine SourceCatalyst/LigandConditionsProductYieldReference
Aryl Chlorides/BromidesAmmonium SulfatePd(OAc)2 / LigandMild conditionsPrimary ArylaminesHigh selectivity acs.org
Bromoimidazoles/BromopyrazolesVarious AminesPd precatalyst / tBuBrettPhosMild conditionsAminoimidazoles/AminopyrazolesModerate to excellent mit.edu
Biaryl AminesO-benzoylhydroxylaminesPalladium catalyst-2,2′-diaminobiarylsGood rsc.org

This table presents a selection of examples and is not exhaustive.

Copper-catalyzed amination reactions provide an alternative to palladium-based systems and are often more cost-effective. chemistryviews.org These reactions can be performed with a variety of amine sources, including ammonia, primary amines, and secondary amines. chemistryviews.orgnih.gov The use of copper(I) complexes with aminoarenethiolate ligands has been shown to be effective for the N-arylation of amines with bromobenzene. capes.gov.br Recent developments have focused on the use of copper catalysts for the amination of congested and functionalized α-bromocarboxamides at room temperature. nih.gov Furthermore, copper-catalyzed heteroarylboration of 1,3-dienes with 3-bromopyridines has been reported, showcasing an unusual cine substitution to yield highly functionalized heterocyclic products. nih.gov

Table 2: Examples of Copper-Catalyzed Amination of Halogenated Pyridines

HalopyridineAmine SourceCatalyst/LigandConditionsProductYieldReference
Aryl BromidesPrimary/Secondary AminesCuI / N,N'-diarylbenzene-1,2-diamine ligand24–70 °CN-aryl aminesHigh to excellent chemistryviews.org
α-BromocarboxamidesAmines/AmmoniaCopper catalystRoom temperatureCongested C-N bonds- nih.gov
3-Bromopyridines1,3-Dienes/B2pin2Copper catalyst-Functionalized heterocycles- nih.gov

This table presents a selection of examples and is not exhaustive.

An alternative strategy for introducing the 2-amino group involves the reduction of a corresponding 2-nitropyridine (B88261) or 2-cyanopyridine (B140075) precursor.

The reduction of nitropyridines to aminopyridines can be achieved using various reducing agents. A classic method involves the use of iron in acetic acid. researchgate.net Electrochemical reduction in an acidic solution has also been reported as a method for preparing 3-aminopyridines from 3-nitropyridines. google.com A patent describes a method for preparing 4-methyl-3-aminopyridine by the hydrogenation of 4-methyl-3-nitropyridine (B1297851) using a palladium on carbon (Pd/C) catalyst. google.com

The reduction of cyanopyridines to aminopyridines offers another route. A one-step synthesis of 4-aminopyridine (B3432731) from 4-cyanopyridine (B195900) using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution has been patented. google.com The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has also been reported through various methods, including one-pot condensation reactions. nih.govsemanticscholar.org

Amination Reactions of Halogenated Pyridines

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be employed to generate a library of 4-Bromo-3-methoxypyridin-2-amine analogs for structure-activity relationship (SAR) studies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. acs.org This approach can be highly efficient for the synthesis of a single target compound. For example, a pre-functionalized pyridine core could be coupled with a side chain to afford the final product.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org This strategy is particularly useful for generating a library of analogs for screening purposes. wikipedia.org For instance, a central pyridine scaffold could be functionalized at different positions in a stepwise manner to create a diverse set of compounds. rsc.org The synthesis of indolizines from pyridine-2-acetonitriles demonstrates a divergent approach where different reaction conditions lead to two distinct types of products. rsc.org

The choice between a convergent and a divergent strategy depends on the specific goals of the synthesis. For the rapid generation of a diverse library of compounds, a divergent approach is often preferred.

Step-by-Step Functionalization Sequences

The most direct conceptual route to this compound involves the sequential introduction of substituents onto a pyridine ring. A logical and chemically viable approach starts with a readily available, disubstituted precursor, 2-amino-3-methoxypyridine (B156974), and introduces the bromine atom in a final, regioselective step.

Electrophilic Bromination of 2-Amino-3-methoxypyridine

The synthesis hinges on the principles of electrophilic aromatic substitution on a highly activated pyridine ring. The starting material, 2-amino-3-methoxypyridine, possesses two strong electron-donating groups (EDGs): an amino group (-NH₂) at the C2 position and a methoxy group (-OCH₃) at the C3 position. Both groups activate the pyridine ring towards electrophilic attack and direct incoming electrophiles to specific positions.

The C2-amino group is a powerful activating group that directs ortho (C3) and para (C5).

The C3-methoxy group is also activating and directs ortho (C2, C4) and para (C6).

The combined influence of these groups results in a synergistic activation of the C4 and C6 positions. However, the C4 position is electronically enriched by both the C2-amino (via resonance) and C3-methoxy (via induction and resonance) groups, making it the most nucleophilic site and the most probable location for electrophilic bromination. The C5 position is primarily activated by the C2-amino group, while the C6 position is activated by the C3-methoxy group. Therefore, direct bromination is expected to show high selectivity for the C4 position.

This type of transformation is analogous to the well-documented bromination of 2-aminopyridine (B139424), which selectively yields 2-amino-5-bromopyridine (B118841) and/or 2-amino-3,5-dibromopyridine, demonstrating the strong directing effect of the amino group. orgsyn.orggoogle.com The addition of the C3-methoxy group further refines this directing effect, favoring the C4 position.

A typical procedure would involve treating 2-amino-3-methoxypyridine with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent.

Table 1: Proposed Functionalization Sequence for this compound

Step Starting Material Reagents & Conditions Product Description
1 2-Amino-3-methoxypyridine N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., CH₃COOH or CH₂Cl₂), Room Temperature. This compound Regioselective electrophilic bromination at the highly activated C4 position.

Multi-Component Reactions (MCRs) for Pyridine Assembly

Multi-component reactions (MCRs) offer a powerful and efficient alternative for constructing complex heterocyclic scaffolds like substituted pyridines from simple, acyclic precursors in a single synthetic operation. researchgate.netnih.gov These methods are particularly valuable for generating libraries of analogues by varying the individual components. While no MCR has been specifically reported to yield this compound directly, several established MCRs produce structurally related 2-aminopyridine analogues.

Three-Component Synthesis using Enaminones

One prominent MCR strategy involves the one-pot reaction of an enaminone, malononitrile, and a primary amine. nih.gov The reaction proceeds under solvent-free conditions and provides a rapid and clean method for accessing diverse 2-aminopyridine derivatives. The mechanism typically begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by cyclization and aromatization steps to furnish the final 2-aminopyridine structure. nih.gov The substituents on the final pyridine ring are determined by the choice of the initial enaminone and primary amine.

Four-Component Synthesis using Ketones and Aldehydes

Another versatile approach is the four-component reaction involving a ketone, an aldehyde, malononitrile, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring. researchgate.net This reaction assembles the pyridine ring through a series of condensations and cyclizations. By choosing different ketone and aldehyde precursors, a wide array of 4,6-disubstituted-3-cyano-2-aminopyridines can be synthesized. researchgate.net

Table 2: Examples of Multi-Component Reactions for 2-Aminopyridine Analogue Synthesis

MCR Type Components Resulting Analogue Structure Key Features

| Three-Component nih.gov | 1. Enaminone 2. Malononitrile 3. Primary Amine | Substituted 2-amino-3-cyanopyridines | Efficient, often solvent-free, high atom economy. Substituents at N1, C4, C5, and C6 are tunable. | | Four-Component researchgate.net | 1. Ketone (e.g., Acetophenone) 2. Aldehyde (e.g., Benzaldehyde) 3. Malononitrile 4. Ammonium Acetate | 4,6-Disubstituted-3-cyano-2-aminopyridines | Convergent synthesis building the core ring from simple acyclic parts. Allows for diverse substitution at C4 and C6. | | Three-Component google.com | 1. N,N-dimethylacroleine 2. Sulfonylacetonitrile 3. Primary Amine/Ammonia | 3-Sulfonyl-2-aminopyridines | Provides access to analogues with a sulfonyl group at the C3 position, a common motif in medicinal chemistry. |

These MCR strategies highlight the modularity and efficiency of modern synthetic organic chemistry in preparing complex molecules and their analogues from simple, readily available starting materials.

Reactivity and Chemical Transformations of 4 Bromo 3 Methoxypyridin 2 Amine

Reactivity of the Bromine Substituent

The bromine atom at the 4-position of the pyridine (B92270) ring is the most reactive site for several types of chemical reactions, largely owing to its ability to participate in transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom of 4-bromo-3-methoxypyridin-2-amine serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds by reacting an organoboron compound with a halide. This reaction is valued for its mild conditions and tolerance of various functional groups. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of substituted pyridines, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups. For instance, studies on similar bromo-pyridines have demonstrated successful couplings with different boronic acids. nih.govbeilstein-journals.orgnih.gov While specific examples for this compound are not extensively detailed in the provided search results, the reactivity of other bromopyridines suggests its applicability. clockss.org For example, 3-bromopyridine (B30812) has been successfully coupled with n-butylboronic acid. clockss.org The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. libretexts.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystBaseSolventTemperatureReactantProductYieldReference
Pd-nanoparticlesK₃PO₄WaterRoom Temp - 80°CNα-Boc-bromotryptophanNα-Boc-aryl-tryptophan67-76% nih.gov
Pd(OAc)₂/LigandK₃PO₄THF120°CBromobenzenen-ButylbenzeneGood Conversion clockss.org

This table presents general conditions and may not be specific to this compound.

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org

The alkynylation of bromopyridines via the Sonogashira coupling is a well-established transformation. researchgate.netresearchgate.net For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been demonstrated. researchgate.net The reaction of 4-bromo-6H-1,2-oxazines with terminal alkynes proceeds smoothly at room temperature using a PdCl₂(PPh₃)₂/CuI catalytic system in toluene (B28343) with triethylamine (B128534) as the base. researchgate.net These examples suggest that this compound would readily undergo Sonogashira coupling to introduce alkyne functionalities.

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles

CatalystCo-catalystBaseSolventTemperatureReactantProductReference
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp4-bromo-6H-1,2-oxazines4-alkynyl-6H-1,2-oxazines researchgate.net
Pd(TFA)₂/PPh₃CuI---3,5-dibromo-4-methylpyridin-2-amineAlkynylated pyridine researchgate.net

This table illustrates general conditions and is not exclusively for this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. nih.govresearchgate.net This reaction is particularly useful for forming C(sp²)–C(sp³) bonds. nih.gov While generally reliable, the stereochemical outcome of Negishi couplings can be influenced by the choice of ligand on the palladium catalyst. nih.gov

The application of Negishi coupling to bromopyridines has been shown to be an efficient method for creating substituted pyridines. organic-chemistry.org For example, a modified Negishi cross-coupling strategy using tetrakis(triphenylphosphine)palladium(0) has been successfully employed for the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines. organic-chemistry.org This method is effective for both bromo- and the less reactive chloro-pyridines, with bromopyridines reacting efficiently at room temperature. organic-chemistry.org The reaction of organozinc iodides derived from α-amino acids with aromatic bromides has also been described, highlighting the versatility of this coupling method. researchgate.net

Table 3: Conditions for Negishi Coupling of Bromopyridines

CatalystSolventTemperatureReactantProductYieldReference
Pd(PPh₃)₄THFRoom Temp2-BromopyridineSubstituted 2,2'-Bipyridine50-98% organic-chemistry.org
Pd(OAc)₂ or Pd₂(dba)₃ with P(o-Tol)₃DMF50°CAromatic BromideSubstituted Phenylalanine- researchgate.net

This table provides general conditions and is not specific to this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. chemistrysteps.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction by stabilizing the negatively charged intermediate. libretexts.org

Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. In a study involving 3-bromo-substituted pyridines, reductive debromination of a related compound was accomplished in excellent yield, demonstrating the feasibility of this reaction. researchgate.net This process is useful for synthesizing the corresponding debrominated pyridine derivative, which can be a target molecule itself or an intermediate in a larger synthetic sequence.

Cross-Coupling Reactions

Transformations Involving the Amino Group

The primary amino group at the 2-position of the pyridine ring is a key site of reactivity, readily undergoing a variety of chemical transformations that are fundamental to the construction of diverse molecular architectures.

The nucleophilic nature of the amino group in this compound allows it to react with a range of electrophilic reagents.

Acylation: In the presence of a base, the amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is crucial for introducing carbonyl functionalities and for protecting the amino group during subsequent synthetic steps.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is important in medicinal chemistry as the sulfonamide group is a common pharmacophore.

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides. However, this reaction can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.com To achieve selective mono-alkylation, specific catalysts and reaction conditions are often employed. researchgate.net

Table 1: Representative Transformations of the Amino Group

Transformation Reagent Product Type General Conditions
Acylation Acyl chloride/anhydride (B1165640) Amide Base (e.g., pyridine, triethylamine)
Sulfonylation Sulfonyl chloride Sulfonamide Base (e.g., pyridine)
Alkylation Alkyl halide Secondary/Tertiary Amine Base, often requires specific catalysts for selectivity

The reaction of the primary amino group of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.orgpressbooks.pub This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled, typically around 4-5, to ensure efficient reaction. libretexts.orgpressbooks.pub These imine derivatives are valuable intermediates in organic synthesis and can be further modified, for example, through reduction to secondary amines.

Table 2: Formation of Imine Derivatives

Reactant Product Conditions
Aldehyde (R-CHO) Imine/Schiff Base Acid catalyst (e.g., acetic acid), pH 4-5
Ketone (R-CO-R') Imine/Schiff Base Acid catalyst (e.g., acetic acid), pH 4-5

The 2-aminopyridine (B139424) moiety in this compound is a key precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nanobioletters.comjst.go.jp

A common method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, such as phenacyl bromide. nanobioletters.com This reaction typically proceeds via an initial N-alkylation of the endocyclic nitrogen, followed by an intramolecular cyclization and dehydration. Various catalysts, including copper silicate, have been shown to promote this transformation efficiently. nanobioletters.com

Reactions at the Methoxy (B1213986) Group

The methoxy group at the 3-position of the pyridine ring can also be a site for chemical modification, primarily through cleavage of the ether linkage.

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation in organic synthesis. This can be achieved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com

Alternatively, Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are powerful reagents for the demethylation of aryl methyl ethers. masterorganicchemistry.comnih.gov These reagents can often be used under milder conditions than strong acids.

The cleavage of the ether bond not only provides access to the corresponding 3-hydroxypyridine (B118123) derivative but also opens up possibilities for further derivatization. The resulting hydroxyl group can be subsequently acylated, alkylated, or converted into other functional groups, allowing for a wide range of structural modifications. The choice of demethylation reagent is crucial to ensure compatibility with other functional groups present in the molecule. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Common Reagents for Ether Cleavage

Reagent Type Examples General Mechanism
Strong Protic Acids HBr, HI Protonation followed by SN2 attack
Lewis Acids BBr3, AlCl3 Coordination to oxygen followed by nucleophilic cleavage

Pyridine Ring Functionalization and Derivatization

The functionalization of the this compound ring can be approached by targeting the pyridine nitrogen or the available carbon-hydrogen (C-H) bonds.

The nitrogen atom in the pyridine ring of this compound is inherently basic and nucleophilic, making it a primary site for reaction with electrophiles. This reactivity is modulated by the electronic effects of the ring substituents. The presence of the 2-amino group, in particular, is expected to increase the basicity of the pyridine nitrogen compared to pyridine itself through resonance delocalization of the nitrogen lone pair, which enhances the electron density on the ring nitrogen. This is a known phenomenon, as seen in 4-dimethylaminopyridine (B28879) (DMAP), which is over ten thousand times more basic than pyridine due to charge delocalization in its conjugate acid. msu.edu

Reactions with electrophiles such as alkyl halides would lead to the formation of quaternary pyridinium (B92312) salts. This N-alkylation is a common reaction for pyridines. msu.edu Similarly, reaction with protic acids results in protonation, while interaction with Lewis acids or other electrophilic reagents like halogens can form charge-transfer complexes or ionic species. msu.eduacs.org For instance, studies on the related compound 4-aminopyridine (B3432731) have shown that it reacts with iodine monochloride (ICl) to produce both a charge-transfer complex and an ionic species where an iodonium (B1229267) cation is stabilized between two pyridine nitrogens. acs.org Given these precedents, the nitrogen of this compound serves as a reactive handle for derivatization, forming pyridinium ions that can influence subsequent reactions or alter the compound's physical properties.

Table 1: Predicted Reactivity of Pyridine Nitrogen in this compound with Electrophiles

ElectrophilePredicted Product TypeMechanistic Notes
Alkyl Halide (R-X)N-Alkyl Pyridinium SaltSN2 reaction where the pyridine nitrogen acts as the nucleophile.
Protic Acid (H⁺)Protonated Pyridinium SaltAcid-base reaction. The 2-amino group enhances basicity. msu.edu
Halogen (e.g., I₂, ICl)Charge-Transfer Complex or Ionic SaltFormation of adducts or ionic pairs, as seen with 4-aminopyridine. acs.org
Acyl Halide (RCOCl)N-Acyl Pyridinium SaltFormation of a reactive intermediate, often used to catalyze acyl transfer reactions. msu.edu

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom-economical approach than traditional cross-coupling methods that require pre-functionalization. rsc.org For this compound, the available C-H bonds are at the C-5 and C-6 positions. The regioselectivity of C-H functionalization on the pyridine ring is challenging but can be controlled using several modern strategies. nih.gov

Directing Group Strategies: The endocyclic nitrogen and the exocyclic 2-amino group can both serve as directing groups for transition-metal-catalyzed C-H activation. The 2-amino group, in particular, is a well-established directing group in pyridine chemistry, often facilitating functionalization at the C-3 position. nih.gov Since the C-3 position in the target molecule is already substituted, this directing effect could potentially be leveraged for functionalization at the less common C-5 or C-6 positions, although this is less precedented. Research on substituted 2-aminopyridines shows they are compatible with various functional groups like halides and methoxy groups under rhodium-catalyzed C-H activation conditions. nih.govresearchgate.net

Dearomatization-Rearomatization Strategies: A powerful method for achieving meta-selective functionalization of pyridines involves a temporary dearomatization of the ring, followed by a functionalization step and subsequent rearomatization. nih.govresearchgate.net This approach circumvents the inherent electronic preferences of the pyridine ring. For this compound, this strategy could potentially be employed to introduce substituents at the C-5 position, which is meta to the ring nitrogen. Both radical and ionic pathways can be utilized in this context, allowing for the introduction of a wide range of functional groups, including trifluoromethyl, halogen, and nitro groups. nih.govresearchgate.net

Pyridinium Salt Strategies: Activation of the pyridine ring by forming an N-substituted pyridinium salt enhances its electrophilicity and can direct nucleophilic attack to the C-4 or C-2 positions. Recent advances have enabled highly regioselective C-4 functionalization through the use of specific activating groups. rsc.orgnih.gov While the C-4 position is blocked by a bromine atom in the target compound, this activation strategy highlights the tunability of pyridine reactivity.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting outcomes and optimizing conditions. The mechanisms are generally inferred from studies on similarly substituted pyridine and aryl halide systems.

The bromine atom at the C-4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange and consists of three primary steps. nih.govlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) catalyst. This step forms a square planar Pd(II) intermediate, with the pyridine and bromo moieties now bonded to the palladium center. This is often the rate-determining step in the cycle. libretexts.orgnobelprize.org

Transmetalation: In this step, the organic group from a second reagent, typically an organoboron compound in the Suzuki reaction, is transferred to the palladium center. This requires the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the Pd(II) complex and displacing the halide. wikipedia.orglibretexts.orgorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) center. This forms the new C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govlibretexts.org

This catalytic cycle is highly versatile and tolerant of numerous functional groups, including the amino and methoxy groups present on the target molecule. nih.gov

Table 2: Key Intermediates in the Suzuki-Miyaura Coupling of this compound (Ar-Br)

StepIntermediate Structure (General)Description
Oxidative AdditionL₂Pd(II)(Ar)(Br)A Pd(II) species formed by the insertion of the Pd(0) catalyst into the C-Br bond. libretexts.org
TransmetalationL₂Pd(II)(Ar)(R)A di-organo Pd(II) species formed after the transfer of the R group from the boronic acid to the palladium center. nobelprize.org
Reductive EliminationL₂Pd(0)The active catalyst is regenerated after the coupled product (Ar-R) is released. wikipedia.org
Ar = 4-(3-methoxy-2-aminopyridinyl); L = Ligand (e.g., phosphine)

While ionic pathways have traditionally dominated pyridine chemistry, radical reactions have recently emerged as a powerful alternative for C-H functionalization. rsc.orgacs.org These methods often offer unique regioselectivity compared to classical approaches.

One prominent strategy involves the single-electron reduction of a pyridinium ion (formed by N-alkylation or N-acylation) to generate a pyridinyl radical. acs.org This radical intermediate can then engage in coupling reactions. The spin density in such radicals is typically highest at the C-4 and C-6 positions, suggesting that functionalization of this compound via this pathway might occur at the C-6 position.

Another approach is the Hofmann-Löffler-Freytag reaction, a radical process that involves the intramolecular 1,5-hydrogen atom transfer (HAT) from a carbon center to a nitrogen-centered radical, typically leading to the formation of five-membered rings. libretexts.org While this is an intramolecular process, it demonstrates the utility of nitrogen-centered radicals in pyridine chemistry.

The Minisci reaction is a classic example of radical functionalization of heteroaromatics, typically involving the addition of a carbon-centered radical to a protonated pyridine ring. However, this method generally favors functionalization at the C-2 and C-4 positions, which are occupied in the target molecule. Modern variants and new radical pathways provide more diverse opportunities for functionalizing already substituted pyridines. rsc.orgacs.org

The progression of reactions involving this compound is dictated by the formation and fate of various reactive intermediates.

Pyridinium Ions: As discussed, electrophilic attack on the pyridine nitrogen generates pyridinium ion intermediates. nih.gov These charged species are key in activating the pyridine ring towards nucleophilic attack or in facilitating the formation of pyridinyl radicals upon reduction. acs.org

Radical Species: In radical-mediated functionalizations, nitrogen-centered radicals (aminyl radicals) or carbon-centered pyridinyl radicals are the key intermediates. acs.orglibretexts.org Their stability, which is influenced by the surrounding substituents, and their propensity to undergo coupling or rearrangement reactions determine the final product distribution.

Anionic Intermediates (Meisenheimer-type): In nucleophilic aromatic substitution reactions (SNAr), the addition of a nucleophile to the electron-deficient pyridine ring can form a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. While the bromine at C-4 is more suited for cross-coupling, under strong nucleophilic conditions, such intermediates could theoretically play a role if a suitable leaving group were present elsewhere or if rearrangement occurred.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific experimental data for 4-Bromo-3-methoxypyridin-2-amine is not widely published, a U.S. patent indicates that ¹H and ¹³C NMR spectra have been recorded, confirming the compound's synthesis. google.comgoogleapis.comgoogle.com The following sections outline the expected and necessary NMR analyses for full structural verification.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

¹H NMR: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the substitution pattern on the pyridine (B92270) ring. The protons on the pyridine ring would likely appear as doublets or doublets of doublets, with their coupling constants indicating their relative positions. The methoxy group would be expected to present as a sharp singlet, integrating to three protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of their electronic environment, influenced by the bromine, methoxy, and amine substituents. The methoxy carbon would appear at a characteristic upfield shift.

Expected 1D NMR Data:

Analysis Expected Resonances Significance
¹H NMRAromatic protons, Methoxy protons, Amine protonsConfirms the presence of key functional groups and their relative positions on the pyridine ring.
¹³C NMRPyridine ring carbons, Methoxy carbonDetermines the number of unique carbon environments and confirms the carbon backbone of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, revealing which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This would be crucial for confirming the placement of the methoxy group and the bromine atom relative to the protons on the pyridine ring.

Advanced NMR Techniques for Structural Confirmation

For complex structures or in cases of signal overlap, advanced NMR techniques could be utilized for complete structural confirmation. These might include 1D-NOE experiments to selectively irradiate a proton and observe which other protons are in close proximity, or selective 1D-TOCSY (Total Correlation Spectroscopy) experiments to identify all protons within a spin system.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. A U.S. patent reports the mass spectrometry data for this compound as MS (M+1) m/z: 205.0 [M+H]⁺. googleapis.com This corresponds to the protonated molecule and is consistent with the expected molecular weight.

HRMS Data:

Ion Calculated m/z Observed m/z Significance
[M+H]⁺202.9818205.0 googleapis.comConfirms the molecular formula C₆H₈BrN₂O⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure by analyzing the masses of the fragment ions. While specific MS/MS data for this compound is not available in the public domain, analysis of the fragmentation pathways would be a critical step in its characterization, helping to confirm the connectivity of the methoxy group, bromine atom, and amine group to the pyridine core.

Ion Mobility Spectrometry (IMS) and Collision Cross Section (CCS) Measurements

Ion Mobility Spectrometry (IMS) has become a significant tool for the characterization of small molecules by providing information about their size and shape in the gas phase. nih.gov This technique separates ions based on their velocity through a buffer gas under the influence of an electric field. The resulting measurement, the Collision Cross Section (CCS), is a key physicochemical property that reflects the ion's rotational average surface area. nih.gov

For this compound, predicted CCS values have been calculated for various adducts, offering a valuable reference for its identification in complex mixtures via IMS-Mass Spectrometry (IMS-MS). These predictions, calculated using advanced computational methods, are essential for confirming the presence of the molecule when authentic standards are unavailable. The CCS values are distinct for different ion types, such as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), and deprotonated molecules ([M-H]-). uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺202.98146131.0
[M+Na]⁺224.96340143.6
[M-H]⁻200.96690136.2
[M+NH₄]⁺220.00800152.3
[M+K]⁺240.93734133.0
[M+H-H₂O]⁺184.97144130.4
[M+HCOO]⁻246.97238153.3
[M]⁺201.97363149.3

This data is generated using computational prediction models.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy probes the vibrations of molecules that cause a change in dipole moment. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine (-NH₂), methoxy (-OCH₃), and bromo-aromatic ring structures.

N-H Stretching: Primary amines typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group of the methoxy moiety will show symmetric and asymmetric stretches just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage of the methoxy group is expected to result in a strong absorption band around 1250 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group is anticipated in the 1590-1650 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. While a specific Raman spectrum for this compound is not widely published, analysis of the closely related compound 2-Amino-3-methoxypyridine (B156974) reveals key vibrational modes. spectrabase.com The introduction of a bromine atom at the 4-position would be expected to shift certain band positions and introduce a strong C-Br vibrational mode, typically observed at low Raman shifts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, an X-ray crystal structure would reveal the planarity of the pyridine ring, the orientation of the methoxy and amine substituents, and the packing of molecules in the crystal lattice. However, as of now, publicly accessible crystallographic data for this specific compound is not available.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction byproducts or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds. For a polar, aromatic amine like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (potentially buffered) and an organic solvent such as acetonitrile (B52724) or methanol. The presence of the bromine atom generally enhances retention on a reversed-phase column compared to its non-brominated analogue. psu.edu Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. The direct analysis of primary amines like this compound by GC can sometimes be challenging due to their polarity, which may cause peak tailing on standard GC columns. researchgate.neth-brs.de To overcome this, derivatization is often employed, for instance, by converting the amine group into a less polar derivative (e.g., a silylated or acetylated amine) to improve chromatographic peak shape and thermal stability. researchgate.neth-brs.de

The mass spectrometer fragments the eluted compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show a prominent molecular ion peak and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of the methoxy group, the amine group, and cleavage of the pyridine ring.

Elemental Analysis (Combustion Analysis)

Elemental analysis, or combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimental results are compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and support its identification.

For this compound, with the molecular formula C₆H₇BrN₂O, the theoretical elemental composition can be precisely calculated. uni.lu

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.01172.06635.49%
HydrogenH1.0087.0563.47%
BromineBr79.90479.90439.35%
NitrogenN14.00728.01413.80%
OxygenO15.99915.9997.88%
Total 203.039 100.00%

A successful synthesis and purification of the compound would yield experimental values from combustion analysis that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is well-suited for optimizing the molecular geometry of 4-Bromo-3-methoxypyridin-2-amine to its lowest energy state.

A DFT study would yield the optimized three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the bromine atom, the methoxy (B1213986) group, and the amine group on the pyridine (B92270) ring. Furthermore, DFT can map the electron density distribution, revealing the electronic structure. This includes identifying regions of high and low electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions. Key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

To illustrate the type of data obtained from a DFT calculation, the following table presents hypothetical optimized geometric parameters for this compound.

ParameterHypothetical Value
Bond Lengths (Å)
C2-N(amine)1.37
C3-O(methoxy)1.36
C4-Br1.90
C-C (aromatic)1.39 - 1.41
Bond Angles (°) **
N-C2-C3121.5
C2-C3-C4118.0
C3-C4-Br119.5
Dihedral Angles (°) **
C4-C3-O-CH35.0

Note: The values in this table are illustrative examples and not based on published experimental or computational data for this compound.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic properties. While computationally more demanding than DFT, ab initio calculations can be used to benchmark DFT results and to investigate systems where DFT may not be as reliable.

For this compound, ab initio methods would offer a more detailed picture of its electronic behavior, including a precise calculation of electron correlation effects. This would lead to more accurate predictions of properties like ionization potential, electron affinity, and the distribution of electron charge on each atom (Mulliken or Natural Population Analysis charges). Such information is vital for understanding how the molecule will interact with other chemical species.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound.

Conformational Analysis

The methoxy group in this compound can rotate around the C3-O bond, leading to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step using quantum chemical methods. The results can be plotted on a potential energy surface to visualize the energy landscape and identify the global and local energy minima, which correspond to the most stable conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This can help in assigning the vibrational modes observed in experimental IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated. These theoretical shifts, when compared to experimental NMR data, can confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

The following table provides an example of the kind of data that would be generated from a computational prediction of spectroscopic parameters.

Spectroscopic ParameterAtom/GroupHypothetical Predicted Value
¹³C NMR Chemical Shift (ppm) C2158
C3145
C4110
¹H NMR Chemical Shift (ppm) N-H5.5
O-CH₃3.9
IR Frequency (cm⁻¹) N-H stretch3450
C-Br stretch650

Note: The values in this table are illustrative examples and not based on published experimental or computational data for this compound.

Reactivity Prediction and Mechanistic Insights via Computational Approaches

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, these approaches can provide valuable insights.

By analyzing the electronic structure, particularly the HOMO and LUMO, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. The distribution of electrostatic potential on the molecular surface can also highlight reactive sites. For example, the nitrogen of the amino group would likely be a site for electrophilic attack, while the carbon atom attached to the bromine might be susceptible to nucleophilic substitution.

Transition State Calculations

Transition state (TS) calculations are a fundamental tool in computational chemistry used to identify the highest energy point along a reaction pathway, known as the transition state. This information is crucial for understanding reaction kinetics and mechanisms. A search of the current scientific literature did not yield specific studies focused on the transition state calculations for reactions directly involving this compound. Such studies, were they to be performed, would typically employ methods like Density Functional Theory (DFT) to locate the saddle point on the potential energy surface corresponding to the TS. The outcomes would include the optimized geometry of the transition state structure and its associated activation energy, providing a quantitative measure of the kinetic barrier for a given reaction.

Reaction Coordinate Analysis

Prediction of Physicochemical Descriptors via Computational Methods

Computational methods are widely used to predict the physicochemical properties of molecules, which are essential for applications in drug discovery and material science. These predictions are often based on the molecule's optimized geometry and electronic structure, calculated using quantum mechanical methods like DFT. nih.govresearchgate.net Properties such as electronic descriptors (HOMO-LUMO gap), reactivity descriptors (hardness, electrophilicity), and lipophilicity (LogP) can be effectively estimated. researchgate.net

For this compound, several key physicochemical descriptors have been predicted using computational models. The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, is 1.2. uni.lu Additionally, collision cross section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been calculated for various adducts of the compound. uni.lu These values are instrumental in analytical techniques such as ion mobility-mass spectrometry.

The table below summarizes the computationally predicted collision cross section values for different adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+202.98146131.0
[M+Na]+224.96340143.6
[M-H]-200.96690136.2
[M+NH4]+220.00800152.3
[M+K]+240.93734133.0
[M+H-H2O]+184.97144130.4
[M+HCOO]-246.97238153.3
[M+CH3COO]-260.98803183.8
[M+Na-2H]-222.94885139.7
[M]+201.97363149.3
[M]-201.97473149.3

Applications of 4 Bromo 3 Methoxypyridin 2 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 2-amino and 4-bromo substituents makes 4-Bromo-3-methoxypyridin-2-amine an ideal candidate for the synthesis of intricate heterocyclic frameworks.

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused pyrimidine rings, such as those found in pyrido[2,3-d]pyrimidines. nih.govrsc.org These bicyclic systems are of significant interest in various fields of chemistry. The general synthetic strategy involves the condensation of a 2-aminopyridine with a 1,3-dielectrophilic species, which can be a β-ketoester, a malonic acid derivative, or another suitable three-carbon unit. This reaction typically proceeds through an initial condensation followed by an intramolecular cyclization to form the fused pyrimidine ring.

For this compound, the vicinal amino group relative to the ring nitrogen facilitates cyclization reactions with various carbonyl compounds to construct the pyrido[2,3-d]pyrimidine core. The bromine and methoxy (B1213986) groups are carried through the synthesis, providing handles for further functionalization of the resulting fused system.

Table 1: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis

Reagent Resulting Fused Ring Substructure
Diethyl malonate 2,4-dihydroxypyrido[2,3-d]pyrimidine
Ethyl acetoacetate 4-hydroxy-2-methylpyrido[2,3-d]pyrimidine
Acetylacetone 2,4-dimethylpyrido[2,3-d]pyrimidine
Ethyl cyanoacetate 4-amino-2-hydroxypyrido[2,3-d]pyrimidine

Macrocycles are large ring structures that are of interest in supramolecular chemistry and materials science. While direct examples of macrocyclization using this compound are not prevalent, its structure is well-suited for such applications. A plausible synthetic route could involve the creation of a larger precursor molecule by linking two units of this compound through their amino groups with a difunctional linker. Subsequent intramolecular double cross-coupling reactions, such as a Suzuki or Stille reaction at the bromine positions, would then close the ring to form a macrocycle. This strategy allows for the creation of pyridine-containing macrocycles, which have been identified in bioactive natural products. illinois.edu The pyridodipyrimidine systems that can be synthesized from this building block may also be incorporated into larger macrocyclic frameworks. nih.gov

Scaffold for Multi-Functionalized Molecules

The distinct reactivity of the functional groups on this compound allows it to be used as a scaffold, where each reactive site can be modified to build a library of diverse molecules. The bromine atom at the 4-position is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. nih.gov

C4-Position (Bromo Group): The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids introduces aryl or vinyl groups.

Heck Coupling: Reaction with alkenes introduces alkenyl substituents.

Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

C2-Position (Amino Group): The primary amino group can undergo standard amine reactions.

Acylation: Forms amides.

Alkylation: Forms secondary or tertiary amines.

Condensation: Reacts with aldehydes or ketones to form imines.

These transformations enable the systematic modification of the core structure, allowing for the fine-tuning of its chemical and physical properties.

Table 2: Potential Diversification of the this compound Scaffold

Position Functional Group Reaction Type Potential New Substituent
C4 Bromo Suzuki Coupling Phenyl, Thienyl, Pyridyl
C4 Bromo Buchwald-Hartwig Morpholino, Piperidinyl, Aniline
C2 Amino Acylation Acetyl, Benzoyl
C2 Amino Reductive Amination Benzyl, Isopropyl

Intermediate in the Development of Ligands for Catalysis

The 2-aminopyridine framework is a common motif in coordination chemistry, serving as an effective chelating ligand for various transition metals. nih.govmdpi.com The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the exocyclic amino group can act as a bidentate N,N-donor set, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation enhances the stability of the resulting metal complex.

This compound can serve as a precursor for such ligands. The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be tuned by the methoxy and bromo substituents. Furthermore, this building block can be elaborated into more complex tridentate "pincer" ligands. researchgate.netacs.orgresearchgate.net For instance, functionalization at the C6 position could introduce a third donor atom, leading to an N,N,N-pincer ligand. Palladium(II) complexes with pyridine-based ligands have shown catalytic activity in cross-coupling reactions. acs.org Similarly, iron(II) complexes with aminopyridine ligands have been investigated for their catalytic potential. nsf.gov

Table 3: Potential Catalytic Applications of Metal Complexes

Metal Ligand Type Potential Catalytic Application
Palladium (Pd) Bidentate (N,N) Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions acs.org
Iron (Fe) Bidentate (N,N) Atom Transfer Radical Polymerization (ATRP) nsf.gov
Copper (Cu) Pincer (N,N,N) Azide-Alkyne Cycloaddition ("Click" Chemistry) researchgate.net
Zinc (Zn) Pincer (N,N,N) Intermolecular amidation of C-H bonds researchgate.net

Role in Material Science Precursor Synthesis

Pyridine-containing compounds have found extensive applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Due to their electron-deficient nature, pyridine rings are often incorporated into electron-transport materials (ETMs). The performance of these materials, such as their electron mobility and thermal stability, can be fine-tuned by modifying the pyridine core with various substituents.

This compound is a promising precursor for such materials. The bromo and amino groups provide convenient points for synthetic elaboration, allowing for the construction of larger, conjugated systems. For example, the bromine atom can be used in cross-coupling reactions to attach other aromatic or heteroaromatic units, extending the π-conjugation of the molecule. This is a key requirement for efficient charge transport. The ability to build molecules with tailored frontier molecular orbital (HOMO/LUMO) energy levels is crucial for optimizing charge injection and transport in OLED devices. nih.gov

Table 4: Performance of Selected Pyridine-Based Electron Transport Materials in OLEDs

Material Type Key Structural Feature Max. External Quantum Efficiency (EQE) Reference
Pyridine-Phenanthroimidazole Rigid, planar structure >10% (for blue OLEDs) researchgate.net
Pyridine-Triazole Cross-linkable for inkjet printing >14% (for blue OLEDs) acs.org
Pyrene-Pyridine Hole-transporting material 9% (for yellow OLEDs) researchgate.net

Design and Synthesis of Derivatives for Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its physical and chemical properties is a fundamental goal in chemistry. This compound provides an excellent platform for systematic structure-property relationship (SPR) studies, entirely separate from any biological context. By synthesizing a library of derivatives where one part of the molecule is systematically varied, one can correlate these structural changes with changes in properties such as photophysics, electronics, and solubility.

For example, a series of analogues could be prepared by replacing the bromine atom at the C4 position with different aryl groups via Suzuki coupling. The resulting compounds would have systematically altered electronic and steric properties. The investigation of their photophysical properties, such as absorption and emission spectra and fluorescence quantum yields, would provide insight into how electron-donating or electron-withdrawing groups at this position influence the electronic structure of the aminopyridine core. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), could complement these experimental studies by calculating properties like HOMO/LUMO energy levels and dipole moments, further elucidating the observed trends. chemrxiv.org

Table 5: Hypothetical Structure-Property Relationship Study

Substituent at C4 (via Suzuki Coupling) Expected Electronic Effect Property to Measure Predicted Outcome
4-Methoxyphenyl Electron-donating Fluorescence Emission Max (λem) Blue-shift compared to parent
Phenyl Neutral Fluorescence Quantum Yield (ΦF) Baseline value
4-Nitrophenyl Electron-withdrawing HOMO-LUMO Energy Gap Decreased gap, red-shift in absorption
4-Cyanophenyl Electron-withdrawing Dipole Moment Increased dipole moment

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The conventional synthesis of functionalized pyridines can involve multiple steps, harsh reagents, and the generation of significant waste. Future research must prioritize the development of greener, more efficient, and economically viable synthetic pathways to 4-bromo-3-methoxypyridin-2-amine and its derivatives.

A major goal is to move beyond traditional multi-step sequences that often rely on toxic solvents and non-reusable catalysts. acs.org Key areas of focus include:

Catalytic C-H Functionalization: Direct, late-stage C-H activation and bromination of a pre-formed 3-methoxypyridin-2-amine core would be a highly atom-economical approach, avoiding the need for directing groups or pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved safety, and reduced reaction times. Adapting the synthesis to a flow process could enable more efficient and scalable production.

Biocatalysis: Employing enzymes for the synthesis or modification of the pyridine (B92270) ring could offer unparalleled selectivity under mild, aqueous conditions, significantly reducing the environmental impact.

Novel Heterocycle Construction: Developing new multicomponent reactions (MCRs) or cascade processes where the substituted pyridine ring is assembled in a single, efficient step is a promising avenue. acs.orgnih.gov For instance, a formal [5+1] cyclization could provide rapid access to highly functionalized pyridines from simple, readily available starting materials. nih.gov

A comparison between a hypothetical traditional route and a potential sustainable alternative is outlined below.

Table 1: Comparison of Synthetic Approaches

ParameterHypothetical Traditional RoutePotential Sustainable Route
Starting MaterialsComplex, multi-functionalized precursorsSimple, readily available acyclic precursors or simple pyridines
Key TransformationMulti-step functional group installation and cyclizationSingle-step multicomponent reaction or late-stage C-H functionalization
CatalysisStoichiometric reagents, harsh acids/basesReusable heterogeneous catalysts, photoredox or iridium catalysts acs.orgnih.gov
SolventsChlorinated or polar aprotic solventsBenign solvents (e.g., water, ethanol) or solvent-free conditions
Atom EconomyLowHigh

Exploration of Novel Reactivity Patterns

The three functional groups on this compound—the bromo handle, the electron-donating amine, and the methoxy (B1213986) group—provide multiple sites for chemical modification. While standard cross-coupling reactions at the C-Br bond are established, future work should explore more innovative reactivity patterns.

Photoredox and Electrocatalysis: These modern synthetic tools can enable transformations that are difficult to achieve with traditional thermal methods. For example, photoredox catalysis could be used to generate pyridine radicals for novel C-C or C-heteroatom bond formations under exceptionally mild conditions. Electrochemical synthesis offers a reagent-free method for oxidation or reduction, potentially providing new pathways for derivatization. rsc.org

Dual Catalysis: Combining transition metal catalysis with organocatalysis or photocatalysis could unlock unprecedented transformations, allowing for the simultaneous activation of different positions on the pyridine ring.

Directed Metalation: The interplay between the existing functional groups could be exploited for regioselective C-H metalation at the C-5 or C-6 positions, opening up avenues for further functionalization beyond the C-4 bromo position.

Table 2: Potential Novel Reactions for this compound

Reaction TypeTarget SitePotential Product ClassEnabling Technology
TrifluoromethylationC-4 (replacing Br)4-CF3 substituted pyridinesPhotoredox Catalysis
Minisci-type ReactionC-66-Alkyl/Acyl substituted pyridinesPhotoredox Catalysis
Directed C-H BorylationC-55-Borylated pyridinesIridium Catalysis
Electrochemical AminationC-4 (replacing Br)Pyridine-2,4-diaminesElectrosynthesis

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, maximize yields, and minimize byproduct formation, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques are powerful tools for achieving this by monitoring reactions in real-time without the need for sampling. nih.gov

The application of these methods to the synthesis and derivatization of this compound is a key area for future research.

ReactIR (FTIR Spectroscopy): By tracking the concentration of reactants, intermediates, and products via their infrared absorptions, ReactIR can provide invaluable kinetic data. youtube.com For example, during a Suzuki coupling at the C-4 position, one could monitor the disappearance of the C-Br stretch and the appearance of vibrations associated with the new C-C bond and the product's aromatic system.

In Situ NMR: Benchtop NMR spectrometers are becoming increasingly common in research labs and can be used to monitor reactions directly in the NMR tube. nih.gov This provides detailed structural information on all species in the reaction mixture, helping to identify transient intermediates and understand complex reaction networks. nih.gov

Raman and UV-Vis Spectroscopy: These techniques can complement FTIR and NMR, particularly for monitoring changes in conjugation, catalyst state, or for reactions involving colored species.

Table 3: Application of In Situ Spectroscopy to a Cross-Coupling Reaction

TechniqueInformation GainedRelevance to Optimization
ReactIR (FTIR)Reaction onset, kinetic profile, endpoint determination. youtube.comMinimizes reaction time, prevents formation of degradation products from excessive heating.
In Situ NMRIdentification of intermediates, catalyst resting states, and byproducts. nih.govProvides mechanistic insight to guide catalyst and ligand selection.
Reaction Calorimetry (RC1)Heat flow, thermal accumulation, safe scale-up parameters.Ensures thermal safety of the process and identifies potential hazards.

Machine Learning and AI in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. nih.govchemrxiv.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions. acs.org

For a molecule like this compound, AI/ML could be applied in several ways:

Retrosynthesis Planning: AI-powered tools can propose multiple synthetic routes to the target molecule, often identifying more efficient or innovative pathways than those conceived by human chemists. nih.gov These tools can be integrated with retrosynthesis knowledge to prioritize routes based on factors like convergent synthesis or ring construction strategies. nih.gov

Reaction Condition Optimization: ML models can be trained on experimental data to predict the optimal solvent, catalyst, temperature, and stoichiometry for a given transformation, such as a cross-coupling reaction on the C-Br bond. This can drastically reduce the number of experiments needed for optimization.

Property Prediction: AI can be used to predict the biological and physicochemical properties of novel derivatives synthesized from the parent compound, helping to prioritize which analogs to synthesize for drug discovery or materials science applications. nih.gov

Expanding the Scope of Functional Group Interconversions

While the bromo, amine, and methoxy groups are valuable in their own right, their true synthetic power lies in their potential for interconversion into other functionalities. fiveable.me A systematic exploration of these transformations is a critical future challenge. The ability to selectively modify each functional group is key to creating a diverse library of compounds from a single, advanced intermediate. nih.gov

The Bromo Group: This is the most versatile handle for transformation. Beyond standard cross-coupling, it can be converted into cyano, fluoro, trifluoromethyl, thiol, or boronic ester groups, each opening up new avenues for derivatization.

The Amino Group: The 2-amino group can be diazotized and converted into a range of other substituents (e.g., -H, -OH, -F, -Cl, -I). It can also be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.

The Methoxy Group: Cleavage of the methyl ether (demethylation) to reveal a hydroxyl group is a key transformation. sinica.edu.tw This phenolic hydroxyl group can then participate in etherification, esterification, or serve as a handle for bioconjugation.

Table 4: Potential Functional Group Interconversions (FGI)

Starting GroupTarget GroupReaction ClassSignificance
4-Bromo4-CyanoNucleophilic Substitution / CyanationAccess to carboxylic acids, amides, tetrazoles
4-Bromo4-TrifluoromethylTransition Metal-Catalyzed TrifluoromethylationIncreases metabolic stability and lipophilicity
2-Amino2-FluoroSandmeyer-type Reaction (Balz-Schiemann)Modulates electronic properties and serves as H-bond acceptor
3-Methoxy3-HydroxyEther Cleavage (e.g., with BBr3) sinica.edu.twEnables further O-functionalization and mimics natural phenols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.